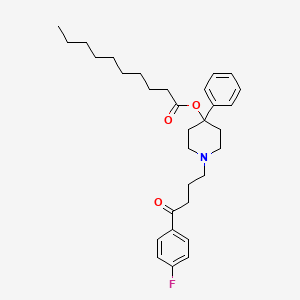
Dechloro Haloperidol Decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dechloro Haloperidol Decanoate is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily used in the treatment of schizophrenia and other psychotic disorders. It is a long-acting form of haloperidol, designed to be administered via intramuscular injection, providing a sustained release of the active drug over an extended period.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dechloro Haloperidol Decanoate involves the esterification of haloperidol with decanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by purification steps that may include distillation, crystallization, and filtration to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Dechloro Haloperidol Decanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce dehalogenated derivatives.
科学的研究の応用
Dechloro Haloperidol Decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Investigated for its efficacy in treating various psychiatric disorders and its pharmacokinetic properties.
Industry: Utilized in the development of long-acting injectable formulations for antipsychotic medications.
作用機序
The mechanism of action of Dechloro Haloperidol Decanoate involves its antagonistic effects on dopamine receptors, particularly the D2 receptors in the brain. By blocking these receptors, the compound helps to reduce the symptoms of psychosis, such as hallucinations and delusions. The sustained release formulation ensures a steady concentration of the drug in the bloodstream, providing long-term therapeutic effects.
類似化合物との比較
Similar Compounds
Haloperidol Decanoate: The parent compound, used widely in the treatment of schizophrenia.
Fluphenazine Decanoate: Another long-acting antipsychotic with similar pharmacological properties.
Pipothiazine Palmitate: A depot antipsychotic used for maintenance therapy in psychosis.
Flupenthixol Decanoate: Known for its long-acting effects in the management of schizophrenia.
Perphenazine Enanthate: Used in the treatment of chronic psychotic disorders.
Uniqueness
Dechloro Haloperidol Decanoate is unique due to its specific chemical structure, which provides a different pharmacokinetic profile compared to other long-acting antipsychotics. Its dechloro modification may result in distinct metabolic pathways and potentially different side effect profiles, making it a valuable alternative in the therapeutic arsenal for psychotic disorders.
特性
IUPAC Name |
[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-16-30(35)36-31(27-13-9-8-10-14-27)21-24-33(25-22-31)23-12-15-29(34)26-17-19-28(32)20-18-26/h8-10,13-14,17-20H,2-7,11-12,15-16,21-25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIPJWCZWAWKET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
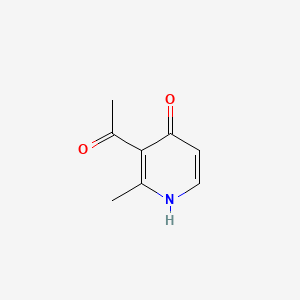
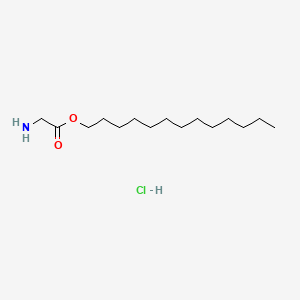
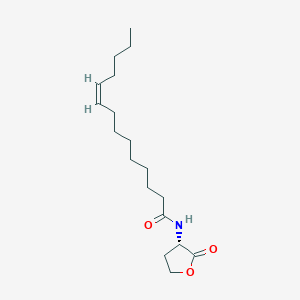
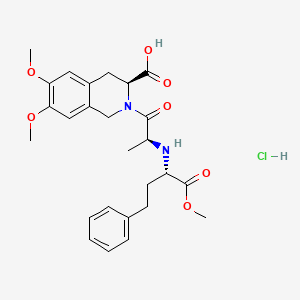
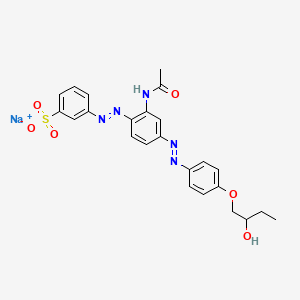
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone](/img/structure/B584277.png)
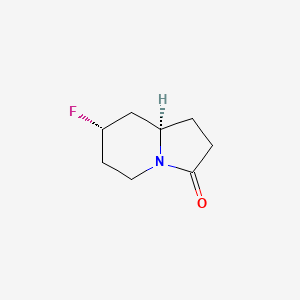
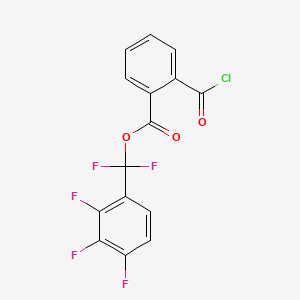
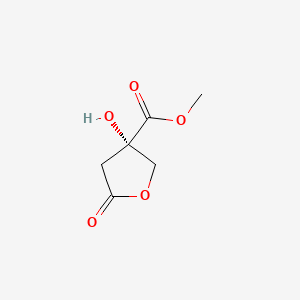
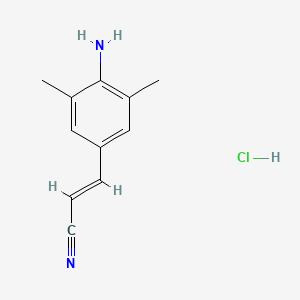
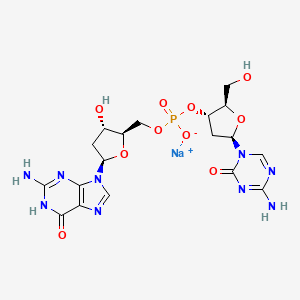
![2H-Furo[2,3-E]indole](/img/structure/B584287.png)

